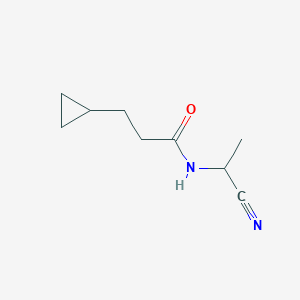

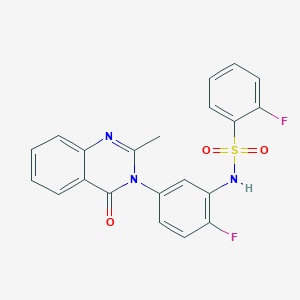

![molecular formula C22H19FN2O2S B2652919 3-Benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione CAS No. 689756-16-9](/img/structure/B2652919.png)

3-Benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione” is a complex organic compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Molecular Structure Analysis

The molecular structure of pyrimidines includes a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific molecular structure of “this compound” would require more specific information.

科学的研究の応用

Crystal Structure Analysis

Studies on similar thieno[2,3-d]pyrimidine derivatives have elucidated their crystal structures, showing how molecules are linked through hydrogen bonds and pi-pi stacking interactions. This structural information is crucial for understanding the compound's reactivity and interaction with biological targets (Jorge Trilleras et al., 2009).

Synthesis and Chemical Properties

Research has focused on the synthesis of thieno[2,3-d]pyrimidine derivatives, revealing various methods to achieve high yields and specific substitutions on the pyrimidine ring. These synthetic routes are significant for developing compounds with potential pharmaceutical applications (A. Rauf et al., 2010).

Potential Biological Activities

Several studies have synthesized and evaluated the biological activities of thieno[2,3-d]pyrimidine derivatives, including antimicrobial and urease inhibition activities. These findings suggest that modifications to the thieno[2,3-d]pyrimidine structure can lead to compounds with significant biological properties (A. Rauf et al., 2010).

Material Science Applications

Research into derivatives of thieno[2,3-d]pyrimidine also extends into the field of material science, where these compounds are investigated for their potential use in organic light-emitting diode (OLED) applications. The structural and electronic properties of these compounds make them candidates for red-emissive materials in OLED technology (Shuai Luo et al., 2015).

作用機序

The mechanism of action of pyrimidines can vary depending on their specific structure and functional groups. They are known to exhibit a range of pharmacological effects, including anti-inflammatory effects, which are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione involves the condensation of 4-fluorobenzylaldehyde with 5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione followed by reduction of the resulting imine with sodium borohydride. The resulting amine is then benzylated using benzyl chloride to yield the final product.", "Starting Materials": [ "4-fluorobenzylaldehyde", "5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione", "sodium borohydride", "benzyl chloride" ], "Reaction": [ "Condensation of 4-fluorobenzylaldehyde with 5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione in the presence of a suitable catalyst to form the imine intermediate.", "Reduction of the imine intermediate with sodium borohydride to yield the corresponding amine.", "Benzylation of the amine with benzyl chloride in the presence of a suitable base to yield the final product, 3-Benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione." ] } | |

CAS番号 |

689756-16-9 |

分子式 |

C22H19FN2O2S |

分子量 |

394.46 |

IUPAC名 |

3-benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H19FN2O2S/c1-14-15(2)28-21-19(14)20(26)24(12-16-6-4-3-5-7-16)22(27)25(21)13-17-8-10-18(23)11-9-17/h3-11H,12-13H2,1-2H3 |

InChIキー |

HEZGAIPWIZQMQX-UHFFFAOYSA-N |

SMILES |

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)CC4=CC=CC=C4)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2652843.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol](/img/structure/B2652845.png)

![3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methylphenyl)propanamide](/img/structure/B2652846.png)

![2-Cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2652847.png)

![N'-(5-Chloro-2-methoxyphenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2652849.png)

![3-[(4-Benzylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2652852.png)

![3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride](/img/structure/B2652855.png)

![3,4-dihydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one](/img/structure/B2652857.png)

![N-(3-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2652859.png)